(1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine
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Overview
Description
(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The aldehyde groups undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the (S)-enantiomer.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different stereochemistry.
4-Chloro-3-methylphenylamine: Lacks the trifluoromethyl group.
2,2,2-Trifluoroethylamine: Lacks the chloro-substituted phenyl ring.
Uniqueness
(S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of its trifluoromethyl group and chloro-substituted phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 |
InChI Key |
KYUYUWMJUPLGNK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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